molecular formula C22H24N4O2 B11487322 2-hydroxy-6-(1-phenylethyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

2-hydroxy-6-(1-phenylethyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11487322
M. Wt: 376.5 g/mol
InChI Key: JNPLFIHBGLMUDO-UHFFFAOYSA-N
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Description

6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino pyrimidines. This compound is characterized by its unique structure, which includes phenylethyl and phenylethyl groups attached to a diazino pyrimidine core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Diazino Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Phenylethyl Groups: The phenylethyl groups can be introduced via Friedel-Crafts alkylation reactions using phenylethyl halides and a Lewis acid catalyst such as aluminum chloride.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Optimization of Reaction Parameters: Such as temperature, pressure, and catalyst concentration to maximize efficiency.

    Scalable Purification Techniques: Including large-scale chromatography or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Undergoes nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazino pyrimidines.

Scientific Research Applications

6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: May include enzymes, receptors, or nucleic acids.

    Pathways Involved: Can modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Uniqueness

  • Structural Features : The presence of phenylethyl groups attached to the diazino pyrimidine core.
  • Chemical Properties : Unique reactivity patterns and potential biological activities.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

6-(1-phenylethyl)-1-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H24N4O2/c1-16(18-10-6-3-7-11-18)25-14-19-20(23-15-25)26(22(28)24-21(19)27)13-12-17-8-4-2-5-9-17/h2-11,16,23H,12-15H2,1H3,(H,24,27,28)

InChI Key

JNPLFIHBGLMUDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=C(NC2)N(C(=O)NC3=O)CCC4=CC=CC=C4

Origin of Product

United States

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